molecular formula C13H18N2O2 B6142855 [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine CAS No. 1016685-06-5

[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine

Cat. No. B6142855
CAS RN: 1016685-06-5
M. Wt: 234.29 g/mol
InChI Key: SZQJRVSQWKXAJJ-UHFFFAOYSA-N
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Description

[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, also known as 3-MMC, is a synthetic drug that has been studied for its potential applications in the medical and scientific fields. It is a derivative of the stimulant cathinone, and is structurally similar to the popular recreational drug mephedrone. 3-MMC has been studied for its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent.

Scientific Research Applications

Biological Potential in Pharmacology

The indole derivatives, which share a common structure with [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This makes them valuable for developing new therapeutic agents with high affinity to multiple receptors.

Analytical Chemistry Applications

In analytical chemistry, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones is a fundamental transformation. A metal-free approach using hypervalent iodine/TEMPO has been described for the oxidation of amines, which could potentially be applied to compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine . This method offers a rapid and efficient way to produce diverse products under milder reaction conditions.

Industrial Uses

The formation of oximes and hydrazones from aldehydes and ketones is an important industrial process. The nitrogen in compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine acts as a nucleophile, which can lead to the formation of these derivatives in an essentially irreversible process as the adduct dehydrates . This reaction is significant in the synthesis of various industrial products.

Environmental Science Applications

While specific environmental applications of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine were not directly found, related compounds are often used in environmental science. For instance, boronic acids and derivatives are crucial in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the synthesis of environmentally benign organoboron reagents . This reaction is essential for creating stable, functional group tolerant conditions for carbon–carbon bond formation.

Biotechnology Research

In biotechnology, the Suzuki–Miyaura coupling is a pivotal reaction for forming carbon–carbon bonds. Compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine could potentially be used as substrates or intermediates in this process due to their structural compatibility with organoboron reagents . This application is crucial for the development of new biotechnological products and research tools.

Pharmacological Studies

Pharmacological studies often involve the synthesis and characterization of compounds with potential therapeutic effects. Indole derivatives, which are structurally related to [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, have been synthesized and screened for activities such as anti-HIV, showcasing the importance of these compounds in drug discovery and development .

properties

IUPAC Name

[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJRVSQWKXAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Methylmorpholine-4-carbonyl)phenyl]methanamine

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